N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE
Overview
Description
N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE is a compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE typically involves the reaction of 1-propyl-1H-1,3-benzodiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques such as crystallization and chromatography further ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Mechanism of Action
The mechanism of action of N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
- N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
- 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole
Uniqueness
N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE stands out due to its unique propyl group attached to the benzodiazole ring. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(1-propylbenzimidazol-2-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-4-9-17-13-8-6-5-7-12(13)16-14(17)10(2)15-11(3)18/h5-8,10H,4,9H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDJFKILWLXIBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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